tert-Butyl 4-((5-bromo-2-formylphenoxy)methyl)piperidine-1-carboxylate
Description
tert-Butyl 4-((5-bromo-2-formylphenoxy)methyl)piperidine-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a tert-butyl group, a bromine atom, and a formyl group attached to a phenoxy moiety.
Properties
IUPAC Name |
tert-butyl 4-[(5-bromo-2-formylphenoxy)methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24BrNO4/c1-18(2,3)24-17(22)20-8-6-13(7-9-20)12-23-16-10-15(19)5-4-14(16)11-21/h4-5,10-11,13H,6-9,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMZUCLOZGIUYNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)COC2=C(C=CC(=C2)Br)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-Butyl 4-((5-bromo-2-formylphenoxy)methyl)piperidine-1-carboxylate involves multiple steps, typically starting with the preparation of the piperidine ring and subsequent functionalization. One common synthetic route includes the bromination of a precursor compound followed by formylation to introduce the formyl group. The reaction conditions often involve the use of reagents such as bromine and formylating agents under controlled temperatures and pH levels .
Chemical Reactions Analysis
tert-Butyl 4-((5-bromo-2-formylphenoxy)methyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the formyl group to other functional groups such as alcohols.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, leading to the formation of a wide range of derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 4-((5-bromo-2-formylphenoxy)methyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 4-((5-bromo-2-formylphenoxy)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The bromine and formyl groups play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
tert-Butyl 4-((5-bromo-2-formylphenoxy)methyl)piperidine-1-carboxylate can be compared with other similar compounds such as:
tert-Butyl 4-bromo-4-formylpiperidine-1-carboxylate: This compound shares a similar piperidine ring structure but differs in the position and nature of the substituents.
tert-Butyl 4-(5-bromo-1,3-thiazol-2-yl)piperidine-1-carboxylate: This compound includes a thiazole ring instead of a phenoxy moiety, leading to different chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
